N'-{[(2,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE typically involves the condensation reaction between 4-aminopyridine and 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature and pressure. This method also enhances the yield and purity of the product. Additionally, the use of catalysts such as acidic or basic catalysts can further improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is used as a ligand in coordination chemistry. It forms complexes with various metal ions which can be used as catalysts in organic reactions .
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to bind to DNA and proteins makes it a candidate for drug development .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its Schiff base structure allows it to interact with biological molecules, making it a potential candidate for the development of new drugs .
Industry
In the industrial sector, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is used in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE
- 4-[(PYRIDIN-4-YL)METHYLIDENE]AMINO PHENYL 4-ALKOXYBENZOATE
- 2-AMINO-4-METHYLPYRIDINE
Uniqueness
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is unique due to its specific Schiff base structure which allows it to form stable complexes with metal ions. This property makes it highly versatile and useful in various applications such as catalysis, drug development, and material science .
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H15N3O4/c1-20-11-3-4-12(13(9-11)21-2)15(19)22-18-14(16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H2,16,18) |
InChI Key |
RPDSUWSGSLZOTD-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)OC |
Origin of Product |
United States |
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